![molecular formula C12H12N2O3 B2471490 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1439900-53-4](/img/structure/B2471490.png)
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, also known as MMIA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMIA belongs to the class of imidazole derivatives, which have been found to have various biological activities such as antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Effects
1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4), a sesamin derivative, has been investigated for its anti-inflammatory and antiphotoaging properties. Here’s what we know:
- In Vivo Studies::
Neuroprotection
Sesamin derivatives, including S4, have antioxidative activity and anti-inflammatory effects. S4 neutralizes ROS generation and reduces lipid peroxidation, contributing to neuroprotection .
Potential Liver Protection
Previous research suggests that sesamin scavenges ROS and NO, inhibiting proinflammatory cytokine production and protecting the liver from injury .
Plant Hormone Analog
Indole derivatives play diverse roles in biological systems. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to S4, this context highlights the broader significance of indole compounds .
Structural Insights
The NMR spectra of 1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid (S4) were obtained, providing valuable structural information .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
A related compound, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (s4), has been shown to inhibit uvb-induced phosphorylation of mitogen-activated protein (map) kinases, activator protein-1 (ap-1), and matrix metalloproteinases (mmps) overexpression .
Result of Action
The related compound s4 has been shown to reduce uvb-induced intracellular reactive oxygen species (ros) production, inhibit uvb-induced smad7 protein expression, and elevate total collagen content in human dermal fibroblasts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, UV radiation can induce photodamage, and compounds like S4 have been shown to reduce UVB-induced photodamage . .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJTEKDAFDRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid |
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